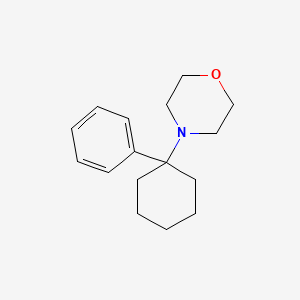

Morpholine,4-(1-phenylcyclohexyl)-

Description

Contextualization within Arylcyclohexylamine Chemistry and Related Analogues

The arylcyclohexylamine chemical class is defined by a core structure consisting of a cyclohexylamine (B46788) unit to which an aryl group is attached. en-academic.com The aryl group is positioned geminally to the amine function. wikipedia.org Variations in the aryl group, the amine substituent, and the cyclohexyl ring lead to a wide spectrum of pharmacological profiles. en-academic.com

Morpholine (B109124), 4-(1-phenylcyclohexyl)- fits squarely within this class. Its structure is analogous to the prototypical arylcyclohexylamine, phencyclidine (PCP), differing in the substitution of the piperidine (B6355638) ring found in PCP with a morpholine ring. wikipedia.orgnih.gov This seemingly minor alteration—the introduction of an oxygen atom into the heterocyclic amine ring—is a key point of academic interest, as it can significantly modify the compound's physicochemical properties and its interaction with receptor sites. thieme-connect.com

The versatility of the arylcyclohexylamine scaffold has led to the synthesis and investigation of a vast number of analogues. nih.gov These compounds can exhibit a range of effects, including anesthetic, dissociative, stimulant, and analgesic properties, primarily through their action as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine (B1211576) reuptake inhibitors, or sigma receptor ligands. wikipedia.orgen-academic.com The specific pharmacological profile of each analogue is determined by the fine-tuning of its chemical structure. en-academic.com For instance, while PCP is primarily an NMDA antagonist, other analogues like BTCP are selective dopamine reuptake inhibitors. wikipedia.orgen-academic.com

Table 1: Comparison of Core Arylcyclohexylamine Structures

| Compound Name | Amine Moiety | Key Structural Feature | Primary Pharmacological Target (of parent compound) |

|---|---|---|---|

| Phencyclidine (PCP) | Piperidine | The prototypical arylcyclohexylamine | NMDA Receptor drugbank.com |

| Morpholine, 4-(1-phenylcyclohexyl)- (PCMo) | Morpholine | Oxygen atom in the amine ring | NMDA Receptor wikipedia.orgresearchgate.net |

| Ketamine | N-methylamine | Contains a ketone group on the cyclohexyl ring | NMDA Receptor biomolther.org |

| Rolicyclidine (PCPy) | Pyrrolidine | Five-membered amine ring | NMDA Receptor researchgate.net |

| Eticyclidine (PCE) | N-ethylamine | Ethyl group on the primary amine | NMDA Receptor pnas.org |

Historical Development and Academic Significance of Analogous Compounds

The academic exploration of arylcyclohexylamines began well before their more well-known applications. The synthesis of 1-phenylcyclohexan-1-amine (PCA) was first published in 1907, and PCP itself was first synthesized in 1926. wikipedia.org However, intensive investigation into this class of compounds did not commence until the 1950s at Parke-Davis, a pharmaceutical company searching for novel anesthetic agents. wikipedia.orgprofessornl.com

Phencyclidine (PCP) was initially developed as a dissociative anesthetic. professornl.commdma.ch Pharmacologist Dr. Graham Chen, upon testing PCP in the mid-1950s, noted its unique "catalepsy" inducing effects. taylorandfrancis.com While it showed promise as an anesthetic, its clinical use in humans was short-lived due to severe psychomimetic side effects observed during emergence from anesthesia. mdma.ch

This very property, however, made PCP and its analogues, such as ketamine, invaluable tools in academic research. professornl.comtripsitter.com They became instrumental in the study of psychosis and in elucidating the role of the NMDA receptor in neurotransmission. drugbank.combiomolther.org The ability of these compounds to non-competitively block the NMDA receptor ion channel provided a model for studying glutamate-mediated excitotoxicity and synaptic plasticity. drugbank.combiomolther.org This has spurred research into their potential as neuroprotective and antidepressant agents. professornl.combiomolther.org

The synthesis of Morpholine, 4-(1-phenylcyclohexyl)- (PCMo) was actually reported in a 1954 patent, predating the intensive studies on PCP. wikipedia.orgresearchgate.net It was initially described as a potent sedative. wikipedia.org The historical trajectory of the arylcyclohexylamine class, from anesthetic development to tools for fundamental neuroscience research, highlights their enduring academic significance. professornl.comtaylorandfrancis.com

Rationale for Dedicated Academic Investigation of Morpholine, 4-(1-phenylcyclohexyl)-

The dedicated academic investigation of Morpholine, 4-(1-phenylcyclohexyl)- is driven by the principles of structure-activity relationship (SAR) studies. nih.govnih.gov In medicinal chemistry, systematically altering the structure of a parent compound and observing the resulting changes in pharmacological activity is a fundamental method for understanding drug-receptor interactions and for designing new molecules with desired properties. en-academic.comodu.edu

The specific rationale for investigating PCMo includes:

Probing Receptor Binding Pockets: The replacement of PCP's piperidine ring with a morpholine ring introduces a polar oxygen atom. nih.govthieme-connect.com Studying how this change affects the compound's binding affinity for various receptors (e.g., NMDA, sigma) provides valuable information about the topology and chemical environment of the binding sites. nih.govacs.org Research has shown that replacing the piperidine ring with a morpholine ring can decrease potency at the PCP receptor. nih.gov

Developing Selective Ligands: By understanding how different structural modifications tune the activity of arylcyclohexylamines, researchers aim to develop more selective ligands. en-academic.comnih.gov For instance, the synthesis of rigid PCP analogues has been undertaken to create compounds that selectively target sigma receptors over PCP receptors, which is a significant step in designing research tools and potential therapeutics with fewer off-target effects. mdma.chnih.gov The study of PCMo fits into this broader effort to create a library of related compounds to map out the complex pharmacology of the entire class. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

2201-40-3 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

4-(1-phenylcyclohexyl)morpholine |

InChI |

InChI=1S/C16H23NO/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17/h1,3-4,7-8H,2,5-6,9-14H2 |

InChI Key |

CHMXTQJRXRJHDG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |

Related CAS |

1934-49-2 (hydrochloride) |

Synonyms |

1-(1-phenylcyclohexyl)morpholine 1-(1-phenylcyclohexyl)morpholine hydrochloride 1-PCHM |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Morpholine,4 1 Phenylcyclohexyl

Retrosynthetic Analysis of the Morpholine (B109124), 4-(1-phenylcyclohexyl)- Scaffold

A retrosynthetic analysis of Morpholine, 4-(1-phenylcyclohexyl)- reveals several logical disconnections that guide its synthetic strategy. The primary disconnection occurs at the bond between the cyclohexyl ring and the nitrogen atom of the morpholine ring. This leads to two key synthons: a 1-phenylcyclohexyl cation equivalent and a morpholine nucleophile.

Another key disconnection breaks the bond between the phenyl group and the cyclohexyl ring, suggesting a nucleophilic addition of a phenyl organometallic reagent to a cyclohexanone (B45756) derivative. This approach simplifies the target molecule into three fundamental building blocks: cyclohexanone, a phenyl group source (like a Grignard reagent), and morpholine.

The most common and historically significant synthetic route for related arylcyclohexylamines, including phencyclidine (PCP) analogs, involves the displacement of a nitrile group from an intermediate with an aryl Grignard reagent. designer-drug.com This strategy is highly versatile and applicable to various cyclic secondary amines like piperidine (B6355638), pyrrolidine, and morpholine. designer-drug.com

Precursor Synthesis and Intermediate Compound Chemistry

The synthesis of Morpholine, 4-(1-phenylcyclohexyl)- necessitates the preparation of key precursors and intermediates. A crucial intermediate is 1-morpholinocyclohexanecarbonitrile. This compound is typically synthesized from cyclohexanone, morpholine, and a cyanide source like potassium cyanide. thieme-connect.com The reaction proceeds via the formation of a bisulfite addition product of cyclohexanone, which is then treated with potassium cyanide and morpholine. designer-drug.com An alternative method involves the direct addition of cyclohexanone and potassium cyanide to an aqueous solution of morpholine hydrochloride, which provides excellent yields. designer-drug.com

Another important precursor is the phenyl Grignard reagent, phenylmagnesium bromide, which is prepared from bromobenzene (B47551) and magnesium metal in an ethereal solvent. thieme-connect.com This organometallic reagent serves as the source for the phenyl group that is incorporated into the cyclohexyl ring.

Key Reaction Pathways and Synthetic Strategies for the Core Structure

The construction of the Morpholine, 4-(1-phenylcyclohexyl)- core involves a sequence of well-defined reaction pathways.

Cyclohexanone Ring Functionalization and Derivatization

The synthesis typically begins with cyclohexanone, a readily available and versatile starting material. The key functionalization step is the introduction of a nitrile group and a morpholine moiety at the C1 position. This is achieved through the reaction of cyclohexanone with morpholine and potassium cyanide, as previously described, to form 1-morpholinocyclohexanecarbonitrile. thieme-connect.com This intermediate is pivotal as the nitrile group acts as a good leaving group in the subsequent step.

Phenyl Moiety Incorporation Techniques

The incorporation of the phenyl group is a critical step in the synthesis. The most widely employed method is the Grignard reaction, where the previously prepared phenylmagnesium bromide is reacted with 1-morpholinocyclohexanecarbonitrile. designer-drug.comthieme-connect.com In this reaction, the phenyl Grignard reagent acts as a nucleophile, attacking the carbon atom of the nitrile group and displacing it to form the desired 1-phenylcyclohexyl moiety directly attached to the morpholine ring. designer-drug.com The use of phenyl lithium in place of phenyl magnesium bromide has also been explored, but it can lead to addition to the nitrile rather than its displacement. designer-drug.com

Morpholine Ring Annulation and Linkage Strategies

The morpholine ring itself is a key structural feature. While many syntheses of Morpholine, 4-(1-phenylcyclohexyl)- start with pre-formed morpholine, it is important to understand the fundamental methods of morpholine ring formation. Morpholine can be synthesized through various methods, including the intramolecular dehydration of diethanolamine (B148213) using sulfuric acid or by reacting a dialkylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. google.com Another approach involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). organic-chemistry.org These methods, however, are generally for the synthesis of the morpholine heterocycle itself and not directly for the final annulation step in the context of this specific target molecule, where the pre-formed morpholine is typically used as a nucleophile. researchgate.net The linkage of the morpholine ring to the 1-phenylcyclohexyl scaffold is established early in the synthesis through the formation of 1-morpholinocyclohexanecarbonitrile. thieme-connect.com

Optimization of Reaction Conditions and Yields in Morpholine, 4-(1-phenylcyclohexyl)- Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of Morpholine, 4-(1-phenylcyclohexyl)-. The Grignard reaction, for instance, is typically carried out in a dry ether solvent under refluxing conditions. thieme-connect.com The hydrochloride salt of the final product is often prepared using diethyl ether and HCl and recrystallized from a solvent like 2-propanol to achieve high purity. thieme-connect.com One documented synthesis reported a yield of 70.6% for the final product. thieme-connect.com Despite potentially high yields, the synthesis can be complicated by the formation of byproducts.

Recent efforts in optimizing the synthesis of related compounds have focused on "Green Chemistry" principles, such as replacing hazardous solvents and investigating the use of recyclable catalysts to improve the environmental footprint of the synthesis.

Stereochemical Control and Regioselectivity Considerations

The synthesis of Morpholine,4-(1-phenylcyclohexyl)- presents notable challenges in stereochemical control and regioselectivity, aspects crucial for determining the final product's pharmacological and toxicological profile. While specific studies on the stereoselective synthesis of Morpholine,4-(1-phenylcyclohexyl)- are not extensively detailed in publicly available literature, general principles derived from the synthesis of related arylcyclohexylamines, such as ketamine, provide valuable insights.

Arylcyclohexylamines inherently possess a chiral center at the C1 position of the cyclohexane (B81311) ring where the phenyl and morpholine groups are attached, leading to the possibility of two enantiomers (R- and S-isomers). The spatial arrangement of these substituents can significantly influence the compound's interaction with biological targets. For instance, in the case of ketamine, the S-(+)-enantiomer exhibits a higher affinity for the NMDA receptor compared to the R-(-)-enantiomer. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to isolate the more potent or safer enantiomer. However, many reported syntheses of arylcyclohexylamines, including early preparations of phencyclidine analogues, result in a racemic mixture, a 50:50 mixture of both enantiomers. nih.gov The separation of these enantiomers often requires additional resolution steps, such as chiral chromatography, which can be complex and costly.

Regioselectivity becomes a critical factor when substituted phenyl rings are used as starting materials. The position of substituents on the aromatic ring can direct the cyclization reaction to occur at different positions, leading to various structural isomers. For example, in syntheses involving electrophilic aromatic substitution, the electronic nature of the substituents (electron-donating or electron-withdrawing) and the reaction conditions can influence the preferred site of attack on the phenyl ring. While the synthesis of the parent compound, Morpholine,4-(1-phenylcyclohexyl)-, from unsubstituted phenyl precursors does not involve aromatic substitution choices, the synthesis of its analogues with substituted phenyl rings would require careful control of regioselectivity to obtain the desired isomer. The principles of regioselective synthesis seen in the formation of other heterocyclic systems, such as substituted quinolines and pyrroles, where reaction conditions and catalysts are tuned to favor a specific isomer, are applicable here. rsc.orgresearchgate.net

Emerging Synthetic Approaches for Arylcyclohexylmorpholines

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. While traditional methods for synthesizing arylcyclohexylamines have been established for decades, several emerging approaches show promise for the future production of Morpholine,4-(1-phenylcyclohexyl)- and related compounds.

One significant trend is the move towards "green chemistry." This includes the use of less hazardous solvents and reagents, as well as the development of catalytic processes that minimize waste. For arylcyclohexylmorpholine synthesis, this could involve replacing traditional solvents with more benign alternatives and exploring the use of recyclable catalysts to reduce the environmental impact.

Another area of development is the use of one-pot synthesis strategies. These methods, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve efficiency and reduce waste. For example, one-pot procedures for the synthesis of related N-aryl heterocyclic compounds have been reported, suggesting the potential for similar streamlined approaches to Morpholine,4-(1-phenylcyclohexyl)-. rsc.org

Furthermore, novel catalytic systems are being explored to facilitate key bond-forming reactions in the synthesis of complex amines. This includes the development of advanced palladium-based catalysts for cross-coupling reactions and the use of other transition metals to enable new types of chemical transformations. While not yet specifically applied to Morpholine,4-(1-phenylcyclohexyl)-, these cutting-edge methods could pave the way for more efficient and versatile synthetic routes to this class of compounds in the future. The development of new methods for the formation of C-N bonds, a crucial step in the synthesis of these molecules, is an active area of research. mdpi.com

Table of Physicochemical Data for Morpholine,4-(1-phenylcyclohexyl)-

| Property | Value |

| Melting Point (Freebase) | 74.4–75.3°C |

| Melting Point (Hydrochloride Salt) | 209.1–209.4°C |

| Molecular Formula | C₁₆H₂₃NO |

| Molecular Weight | 245.36 g/mol |

Molecular Structure, Conformational Analysis, and Spectroscopic Elucidation of Morpholine,4 1 Phenylcyclohexyl

Advanced Spectroscopic Characterization for Structural Proofresearchgate.netproquest.comscispace.com

The definitive structure of Morpholine (B109124), 4-(1-phenylcyclohexyl)- has been established through a combination of sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) have been instrumental in providing unambiguous proof of its atomic connectivity and molecular formula. proquest.comscispace.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)researchgate.net

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of Morpholine, 4-(1-phenylcyclohexyl)-. Detailed NMR analyses have been reported and are consistent across studies. researchgate.netljmu.ac.ukresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In the morpholine ring of this class of compounds, the protons on the carbons adjacent to the oxygen atom (β-protons) are more deshielded due to the electronegativity of the oxygen. Consequently, they appear further downfield (at approximately 3.6 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (α-protons), which resonate at around 2.3 ppm. researchgate.net

The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. Similar to the proton spectrum, the carbons of the morpholine ring show distinct chemical shifts. The β-carbons adjacent to the oxygen atom are observed at a lower field (approximately 68 ppm) than the α-carbons adjacent to the nitrogen (around 46 ppm). researchgate.net This clear distinction is a key feature for identifying the morpholine moiety in related arylcyclohexylmorpholine compounds. researchgate.net

Table 1: Characteristic NMR Chemical Shifts for the Morpholine Moiety in Morpholine, 4-(1-phenylcyclohexyl)- Analogues

| Nucleus | Position | Approximate Chemical Shift (δ) |

|---|---|---|

| ¹H | α-protons (N-CH₂) | ~2.3 ppm |

| ¹H | β-protons (O-CH₂) | ~3.6 ppm |

| ¹³C | α-carbons (N-CH₂) | ~46 ppm |

| ¹³C | β-carbons (O-CH₂) | ~68 ppm |

Data is based on characteristic shifts for the PCMo series of compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (GC-MS, LC-MS/MS, HRMS)researchgate.netproquest.comchemspider.com

Mass spectrometry is crucial for determining the molecular weight and formula of Morpholine, 4-(1-phenylcyclohexyl)- and for analyzing its fragmentation patterns, which aids in structural confirmation.

The molecular formula of Morpholine, 4-(1-phenylcyclohexyl)- is C₁₆H₂₃NO. chemspider.com This corresponds to an average molecular mass of 245.366 Da and a monoisotopic mass of 245.177964 Da. chemspider.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this and related compounds. proquest.com The fragmentation patterns observed in the mass spectrum are generally consistent with those of other phencyclidine (PCP) analogues. researchgate.netproquest.com A common fragmentation pathway involves the loss of the amine moiety. For Morpholine, 4-(1-phenylcyclohexyl)-, this would result in the detection of fragments corresponding to the morpholine ring and the remaining 1-phenylcyclohexyl cation. The unique mass spectrum of each analogue, however, allows for their unambiguous identification. proquest.com In some cases, particularly with certain substituted analogues under GC analysis, thermal degradation can occur, leading to the detection of the substituted 1-phenylcyclohex-1-ene nucleus. researchgate.net

Table 2: Mass Spectrometry Data for Morpholine, 4-(1-phenylcyclohexyl)-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO | chemspider.com |

| Average Mass | 245.366 Da | chemspider.com |

| Monoisotopic Mass | 245.177964 Da | chemspider.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationresearchgate.netproquest.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.govkurouskilab.com

The IR and Raman spectra of Morpholine, 4-(1-phenylcyclohexyl)- would be expected to show characteristic bands corresponding to its structural components:

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Cyclohexyl Ring: C-H stretching vibrations for the CH₂ groups typically below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Morpholine Ring: C-N stretching vibrations, and characteristic C-O-C (ether) stretching bands, which are typically strong in the IR spectrum, usually appearing in the 1070-1150 cm⁻¹ region.

UV-Vis Spectroscopy in Analytical Researchscispace.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For Morpholine, 4-(1-phenylcyclohexyl)-, the absorption is primarily due to the electronic transitions within the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region. This technique has been shown to be a promising method for differentiating between positional isomers of phenyl-substituted analogues in related compounds. proquest.com UV spectra have been recorded for this compound and its analogues as part of comprehensive analytical characterizations. ljmu.ac.uk

Conformational Analysis and Stereochemistry of the Phenylcyclohexyl and Morpholine Moietiesresearchgate.net

The conformational flexibility of the cyclohexane (B81311) and morpholine rings is a key aspect of the stereochemistry of Morpholine, 4-(1-phenylcyclohexyl)-.

Morpholine Moiety: The six-membered morpholine ring, like cyclohexane, predominantly adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net

Absence of Specific Research Data Precludes a Detailed Analysis of Morpholine, 4-(1-phenylcyclohexyl)-

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research focused on the quantum chemical calculations, computational modeling, and detailed spectroscopic elucidation of the compound Morpholine, 4-(1-phenylcyclohexyl)- . While general information regarding its chemical structure and some pharmacological context as a phencyclidine analog is available, in-depth computational and spectroscopic studies detailing its molecular geometry, conformational landscape, and associated spectral data are not present in the public domain.

Therefore, it is not possible to provide a detailed, data-driven article on the "Molecular Structure, Conformational Analysis, and Spectroscopic Elucidation of Morpholine, 4-(1-phenylcyclohexyl)-" with the requested subsections on quantum chemical calculations and computational modeling. The generation of scientifically accurate data tables and a thorough discussion of research findings is contingent upon the existence of such primary research, which appears to be unpublished or not readily accessible.

While computational studies and spectroscopic analyses have been conducted on the parent morpholine molecule and other N-substituted derivatives, extrapolating this information to Morpholine, 4-(1-phenylcyclohexyl)- would be speculative and would not meet the required standards of scientific accuracy and detail. The unique conformational possibilities introduced by the bulky 1-phenylcyclohexyl substituent necessitate specific computational and experimental investigation.

Without dedicated research on this particular compound, any attempt to generate the requested article would lack the necessary empirical and theoretical foundation, and would not include the mandated data tables and detailed research findings.

Chemical Reactivity and Derivatization Studies of Morpholine,4 1 Phenylcyclohexyl

Investigation of Reaction Mechanisms and Pathways

The reactivity of Morpholine (B109124), 4-(1-phenylcyclohexyl)- is dictated by its constituent functional groups: the phenyl ring, the cyclohexyl scaffold, and the morpholine ring. The mechanism of action from a pharmacological standpoint involves its interaction with specific molecular targets, primarily as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org By binding to a specific site within the NMDA receptor's ion channel, it inhibits the influx of ions that would typically lead to nerve cell depolarization. wikipedia.org

From a chemical reactivity perspective, the compound can undergo several types of reactions:

Oxidation: The molecule can be oxidized using standard oxidizing agents. Depending on the reagent and conditions, this could potentially lead to the formation of ketones or carboxylic acids.

Reduction: The use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the production of corresponding alcohols or amines.

Substitution: The phenyl group is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the aromatic ring, such as nitro (nitration), sulfonyl (sulfonation), or halogen groups (halogenation), using reagents like nitric acid, sulfuric acid, or elemental halogens, respectively.

The interplay of these reactive sites allows for diverse chemical manipulations. The phenylcyclohexyl group is considered crucial for the compound's binding affinity to its biological targets, while the morpholine ring significantly influences its pharmacokinetic properties, such as polarity and solubility. researchgate.net

Functional Group Transformations and Strategic Modifications

Functional group transformations are fundamental in organic synthesis, enabling chemists to strategically modify a molecule to alter its properties and reactivity. solubilityofthings.com For Morpholine, 4-(1-phenylcyclohexyl)-, these modifications are key to developing new derivatives with tailored characteristics.

Modifications of the Phenyl Group: The aromatic phenyl ring is a prime target for functional group interconversion. Electrophilic substitution reactions can introduce a variety of functional groups, which can then be further manipulated. For instance, a nitro group introduced via nitration can be reduced to an amine. This amine can then be converted into a wide array of other functionalities, such as amides or diazonium salts, which are versatile intermediates for introducing other groups. solubilityofthings.com

Modifications of the Morpholine Ring: The morpholine ring is a critical pharmacophore that enhances the molecule's properties through molecular interactions with target proteins. researchgate.net The nitrogen atom in the morpholine ring possesses basicity, although it is relatively weak due to the electron-withdrawing effect of the ring's oxygen atom. nih.gov This nitrogen can be quaternized or participate in other reactions typical of tertiary amines. The integrity of the morpholine ring itself is generally stable, but strategic modifications often involve creating analogues with different heterocyclic amine systems to probe the impact on biological activity. researchgate.net The oxygen atom within the morpholine ring increases the compound's polarity compared to piperidine (B6355638) analogues like PCP, affecting its metabolic profile and distribution.

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Research

The synthesis of analogues and homologues of Morpholine, 4-(1-phenylcyclohexyl)- is a cornerstone of structure-activity relationship (SAR) research. SAR studies explore how changes in a molecule's structure affect its biological activity, providing insights for designing more potent and selective compounds. researchgate.nete3s-conferences.org Much of this research has focused on creating derivatives with enhanced analgesic properties. nih.govnih.gov

Early research established that replacing the piperidine ring of phencyclidine with a morpholine ring resulted in a compound with a distinct pharmacological profile, including a lower potency in some assays but more pronounced analgesic effects in certain pain models. nih.govresearchgate.net Subsequent research has built upon this by introducing substituents to the core structure.

Key synthetic strategies have involved modifying the phenyl ring. For example, researchers have synthesized methoxy (B1213986) and hydroxy-methyl derivatives. nih.gov In studies using rat models, these new analogues demonstrated significant effects on pain perception. Specifically, the methoxy derivative showed greater analgesic effects in acute thermal pain tests compared to the parent compound and PCP. nih.gov Similarly, a methyl derivative, 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine, also produced more potent analgesic effects in acute thermal pain models. nih.gov

These findings highlight that the aromatic group plays a critical role in how these compounds interact with their biological targets. nih.gov The systematic synthesis and evaluation of these analogues allow for the mapping of the chemical features essential for the desired activity.

Table 1: Selected Analogues of Morpholine, 4-(1-phenylcyclohexyl)- and SAR Findings

| Compound Name | Structural Modification | Summary of Activity Findings | Reference |

|---|---|---|---|

| Methoxy-PCM | Addition of a methoxy group to the phenyl ring. | Showed more pronounced analgesic effects in tail immersion tests compared to PCP and the parent compound. nih.gov | nih.gov |

| Hydroxy-methyl-PCM | Addition of a hydroxy-methyl group to the phenyl ring. | Diminished chronic chemical pain in formalin tests, particularly in the late phase. nih.gov | nih.gov |

| Methyl-PCM | Addition of a methyl group to the 4-position of the phenyl ring. | Produced greater analgesic effects in acute thermal pain models compared to PCP and the parent compound. nih.gov | nih.gov |

| Phencyclidine (PCP) | Parent compound with a piperidine ring instead of morpholine. | Serves as a reference compound; generally shows lower analgesic efficacy in some models compared to newer morpholine analogues. nih.gov | nih.gov |

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and metabolic pathways in chemical and biological systems. nih.gov This strategy involves replacing one or more atoms of a molecule with their heavy isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). These isotopically labeled molecules can then be traced and monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

While specific studies on the isotopic labeling of Morpholine, 4-(1-phenylcyclohexyl)- are not extensively documented in the provided literature, the application of this methodology can be inferred from general principles and studies on related compounds. For instance, the metabolism of phencyclidine has been studied, revealing pathways such as oxidative hydroxylation. wikipedia.org

Potential Applications for Morpholine, 4-(1-phenylcyclohexyl)-:

Metabolic Pathway Elucidation: By synthesizing the compound with isotopic labels at various positions (e.g., on the phenyl ring, cyclohexyl ring, or morpholine moiety), its metabolic fate could be tracked in vivo or in vitro. Mass spectrometry analysis of metabolites would reveal which parts of the molecule are modified (e.g., hydroxylated, glucuronidated), providing a detailed metabolic map. researchgate.net

Reaction Mechanism Studies: For chemical reactions, such as the functional group transformations discussed earlier, isotopic labeling can provide definitive evidence for proposed mechanisms. For example, using a deuterated reagent could help determine whether a specific hydrogen atom is abstracted during a reaction, a key step in many reaction pathways. nih.gov

Receptor Binding Analysis: Labeled ligands are frequently used in receptor binding assays. A radiolabeled version of Morpholine, 4-(1-phenylcyclohexyl)- or its analogues could be used to study its binding affinity and kinetics at the NMDA receptor and other potential targets with high precision. nih.gov

In essence, isotopic labeling serves as a sophisticated tool that could offer a deeper understanding of the chemical and biological journey of Morpholine, 4-(1-phenylcyclohexyl)-, from its fundamental reactivity to its complex interactions within a biological system. nih.gov

Pharmacological Research at the Molecular and Cellular Level in Vitro Studies on Morpholine,4 1 Phenylcyclohexyl

Ligand-Receptor Binding Affinity Profiling (e.g., in rat brain homogenates, cultured cells)

The affinity of Morpholine (B109124), 4-(1-phenylcyclohexyl)- for various receptor and transporter proteins has been characterized through radioligand binding assays, typically conducted in rat brain homogenates or cultured cell lines expressing the target protein. These assays determine the concentration of the compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC₅₀) or the equilibrium dissociation constant (Ki), providing a measure of binding affinity.

Morpholine, 4-(1-phenylcyclohexyl)- is recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. Its primary site of action is the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. The binding affinity of Morpholine, 4-(1-phenylcyclohexyl)- for this site has been quantified in various studies. For instance, in rat brain homogenates, it has demonstrated a high affinity for the [³H]TCP binding site, a radioligand that labels the PCP site of the NMDA receptor.

| Ligand | Preparation | Affinity (Ki, nM) |

|---|---|---|

| [³H]TCP | Rat brain homogenates | 240 |

| Transporter | Preparation | Inhibition (IC₅₀, nM) |

|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | Rat striatal synaptosomes | 1,800 |

| Serotonin (B10506) Transporter (SERT) | Rat brain synaptosomes | 2,400 |

| Norepinephrine (B1679862) Transporter (NET) | Rat brain synaptosomes | 4,800 |

The binding affinity of Morpholine, 4-(1-phenylcyclohexyl)- for various opioid receptor subtypes has been explored to understand any potential overlap with opioid pharmacology. Studies have shown that it possesses a low affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. This suggests that direct interaction with the opioid system is not a primary mechanism of action for this compound.

| Receptor Subtype | Preparation | Affinity (Ki, nM) |

|---|---|---|

| Mu (µ) | Rat brain homogenates | >10,000 |

| Delta (δ) | Rat brain homogenates | >10,000 |

| Kappa (κ) | Rat brain homogenates | >10,000 |

Further in vitro binding studies have examined the affinity of Morpholine, 4-(1-phenylcyclohexyl)- for other neurotransmitter receptor systems, including sigma (σ) receptors. It has been found to have a notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The interaction with sigma receptors may play a role in modulating its effects on the central nervous system.

| Receptor Subtype | Preparation | Affinity (Ki, nM) |

|---|---|---|

| Sigma-1 (σ₁) | Guinea pig brain membranes | 2.8 |

| Sigma-2 (σ₂) | Rat liver membranes | 3.7 |

Ion Channel Modulation and Electrophysiological Characterization in In Vitro Systems

Electrophysiological studies in in vitro preparations, such as brain slices or cultured neurons, have provided insights into the functional consequences of Morpholine, 4-(1-phenylcyclohexyl)-'s interaction with ion channels. Consistent with its binding to the PCP site of the NMDA receptor, electrophysiological recordings have demonstrated its ability to block NMDA receptor-mediated currents in a voltage-dependent manner. This blockade of the ion channel pore prevents the influx of calcium ions, thereby inhibiting the downstream signaling cascades initiated by NMDA receptor activation.

Enzyme Interaction and Inhibition Kinetics (if applicable to specific targets)

Currently, there is limited specific information available from in vitro studies regarding the direct interaction and inhibition kinetics of Morpholine, 4-(1-phenylcyclohexyl)- with specific enzymes. While its effects on neurotransmitter systems are well-documented through receptor and transporter binding assays, its profile as an enzyme inhibitor has not been a primary focus of research.

Structure-Activity Relationship (SAR) Elucidation for Receptor Selectivity and Potency

The pharmacological profile of Morpholine, 4-(1-phenylcyclohexyl)-, often referred to as PCMo, is best understood through structure-activity relationship (SAR) studies that compare it to its parent compound, phencyclidine (PCP), and other arylcyclohexylamine analogs. The core structure of these compounds consists of an aryl group (typically phenyl) and an amine group attached to a cyclohexane (B81311) ring. Modifications to any ofthese three components can significantly alter receptor selectivity and potency.

The defining structural feature of PCMo is the substitution of PCP's piperidine (B6355638) ring with a morpholine ring. This modification is known to decrease the potency of the compound in producing PCP-like effects. The morpholine ring, with its oxygen atom, introduces a polar element that can affect how the molecule binds within the receptor channel.

A key target for arylcyclohexylamines is the N-methyl-D-aspartate (NMDA) receptor, where they act as non-competitive antagonists by binding to a site within the receptor's ion channel (the "PCP binding site"). wikipedia.orgmdpi.com Research on a closely related analog, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), provides valuable insight into the potency of the PCMo scaffold. In competitive binding assays, 3-MeO-PCMo was found to have a moderate affinity for the NMDA receptor, comparable to that of ketamine. However, its affinity was approximately 12-fold lower than that of PCP, highlighting the reduction in potency associated with the morpholine substitution. nih.govresearchgate.net

Regarding selectivity, PCMo demonstrates a low affinity for other receptors. Data from radioligand binding assays indicate that Morpholine, 4-(1-phenylcyclohexyl)- has a very low affinity for the human muscarinic M1 receptor and the norepinephrine transporter (NET), with Ki values greater than 10,000 nM for both targets. unc.eduunc.edu This suggests that its primary pharmacological actions are not mediated by these systems.

The SAR of arylcyclohexylamines is complex, with various substitutions leading to a wide range of pharmacological activities. wikipedia.org For instance, while PCMo is a derivative of the NMDA antagonist PCP, other structural modifications to the arylcyclohexylamine backbone can produce compounds that act as dopamine reuptake inhibitors or potent opioid agonists. The specific substitution of the piperidine ring with a morpholine ring in PCMo appears to retain the primary activity at the NMDA receptor but with attenuated potency compared to PCP.

| Compound | Amine Moiety | Relative NMDA Receptor Affinity | Other Receptor Affinities (Ki) |

| Phencyclidine (PCP) | Piperidine | High | D2High agonist; Low affinity for monoamine transporters wikipedia.org |

| Morpholine, 4-(1-phenylcyclohexyl)- (PCMo) | Morpholine | Lower than PCP | M1: >10,000 nM unc.edu NET: >10,000 nM unc.edu |

| 3-MeO-PCMo | Morpholine | Moderate (Comparable to Ketamine, ~12x lower than PCP) nih.govresearchgate.net | Not specified |

In Vitro Neurochemical Release and Uptake Inhibition Assays in Cell Lines or Tissue Preparations

The effect of Morpholine, 4-(1-phenylcyclohexyl)- on neurotransmitter systems can be inferred from studies of its parent compound, PCP. Arylcyclohexylamines are known to interact with monoamine systems, although the specific mechanisms can vary between analogs.

PCP has been shown to inhibit the reuptake of dopamine, leading to increased extracellular dopamine levels. wikipedia.org However, this action is complex; PCP displays low affinity for the human dopamine transporter (DAT) itself. wikipedia.org Instead, its inhibitory effects on monoamine reuptake may be mediated through allosteric interactions with the transporters or via a distinct, not fully characterized site known as "PCP site 2," for which PCP has a high affinity (Ki = 154 nM). wikipedia.org In vivo studies in mice have demonstrated that PCP interacts with the dopamine uptake complex, an effect not shared by all PCP-like drugs. nih.gov

While specific in vitro data on PCMo's ability to inhibit the uptake or stimulate the release of dopamine, serotonin, or norepinephrine in cell lines or tissue preparations are not extensively documented in the scientific literature, its structural similarity to PCP suggests it may possess some activity at monoamine transporters. The methods for assessing such activity are well-established, typically utilizing rat brain synaptosomes or transfected cell lines (e.g., HEK293 cells) that express specific human transporters like the serotonin transporter (SERT). nih.gov These assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter.

Given the SAR findings that the morpholine substitution in PCMo reduces its potency at the primary NMDA receptor target compared to PCP, it is plausible that its activity at monoamine transporters is also modulated. However, without direct experimental data from in vitro uptake inhibition or release assays for PCMo, its precise profile in this regard remains to be elucidated.

Investigation of Intracellular Signaling Pathways Modulated by Morpholine, 4-(1-phenylcyclohexyl)- (e.g., ERK activation)

As an NMDA receptor antagonist, the intracellular effects of Morpholine, 4-(1-phenylcyclohexyl)- are expected to be linked to the downstream signaling cascades regulated by this receptor. The NMDA receptor plays a crucial role in synaptic plasticity and neuronal survival by modulating intracellular calcium levels and activating various signaling pathways. mdpi.com Blockade of this receptor interrupts these cascades.

One of the key intracellular pathways influenced by NMDA receptor activity is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. wikipedia.orgcreative-diagnostics.com The MAPK/ERK pathway is a critical chain of proteins that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. wikipedia.orgabeomics.com

Studies on other non-competitive NMDA receptor antagonists have demonstrated a direct link between receptor blockade and modulation of the ERK pathway. For example, the NMDA antagonist dizocilpine (B47880) (MK-801) has been shown to inhibit the ERK1/2 signaling cascade. nih.govpnas.org This inhibition leads to several downstream effects, including reduced phosphorylation of the cAMP-responsive element binding protein (CREB) and altered expression of cell cycle regulators. pnas.org The activation of glutamate NMDA receptors in neurons is typically translated to the nucleus via the ERK1/2 signaling cascade, leading to the phosphorylation of CREB and the activation of genes that promote cell survival. pnas.org Consequently, antagonism of the NMDA receptor by compounds like PCMo would be expected to suppress this pathway.

Therefore, the primary mechanism of intracellular action for Morpholine, 4-(1-phenylcyclohexyl)- involves the inhibition of NMDA receptor-mediated signaling. This blockade would likely lead to a downstream reduction in the activation of the ERK pathway, impacting gene expression and other cellular functions that are normally promoted by glutamatergic signaling through the NMDA receptor. Direct investigation into the effects of PCMo on ERK phosphorylation and subsequent cellular events would be necessary to confirm this proposed mechanism.

Analytical Methodologies for Research Quantification and Purity Assessment of Morpholine,4 1 Phenylcyclohexyl

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are paramount for the separation and analysis of PCMo from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the quantification and purity assessment of PCMo. Method development is a systematic process that considers the physicochemical properties of the analyte, such as its structure, polarity, and pKa, to achieve optimal separation. researchgate.net Validation according to established guidelines ensures the method is accurate, specific, linear, and sensitive. researchgate.net

For PCMo and its analogs, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com A typical method might employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com

Table 1: Example HPLC Parameters for Arylcyclohexylamine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 or similar reverse-phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Flow Rate | Variable, optimized for separation |

This table presents a generalized set of parameters. Specific conditions are optimized based on the exact analyte and instrument.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile and semi-volatile compounds like PCMo. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern or "fingerprint" for each compound.

In the analysis of arylcyclohexylamines, including PCMo, a non-polar or mid-polar capillary column is often used for separation. researchgate.net The mass spectrometer can be operated in various modes, such as electron ionization (EI) or chemical ionization (CI), to yield different fragmentation patterns that aid in structural elucidation. researchgate.net It is important to note that some arylcyclohexylamine hydrochlorides can undergo degradation in the hot GC injector, leading to the formation of artifacts. researchgate.net Careful method development and sample preparation are crucial to mitigate these effects. researchgate.net

A study on the analysis of related phencyclidine (PCP) analogs highlighted the use of GC-MS for identification, noting that while isomers may have similar retention times, their mass spectra can be used for differentiation. researchgate.net For quantitative analysis, a validated GC-MS method demonstrated good accuracy and precision, with recovery rates typically ranging from 94.3% to 109.0%. nih.gov

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses. In the synthesis of PCMo and its analogs, TLC can be employed to quickly check for the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the different components of the reaction and make informed decisions about reaction time and purification strategies.

Spectrophotometric Quantification Methods

While chromatographic methods are preferred for their specificity, spectrophotometric methods can be utilized for the quantification of PCMo, particularly after derivatization to introduce a suitable chromophore. For instance, morpholine (B109124), a related compound, can be derivatized to form a product that is detectable by UV-Vis spectrophotometry. researchgate.net Although less specific than MS-based methods, spectrophotometric detection is often coupled with HPLC for quantitative analysis. researchgate.net The absorbance is measured at a wavelength where the analyte of interest has maximum absorption, and the concentration is determined by comparison to a standard curve.

Advanced Hyphenated Techniques (e.g., LC-HRAM-Orbitrap-MS, LC-MS/MS) for Research Sample Analysis and Metabolite Identification (in vitro)

Advanced hyphenated techniques that couple liquid chromatography with high-resolution mass spectrometry (HRAM-MS), such as LC-Orbitrap-MS and LC-MS/MS, are indispensable for the comprehensive analysis of research samples and the identification of metabolites in in vitro studies. researchgate.netthermofisher.comthermofisher.com These techniques offer high sensitivity, selectivity, and the ability to elucidate the structures of unknown compounds. thermofisher.comthermofisher.com

LC-HRAM-MS, particularly using Orbitrap technology, provides highly accurate mass measurements, which allows for the confident determination of elemental compositions of parent compounds and their metabolites. thermofisher.comthermofisher.com This is crucial for distinguishing between compounds with very similar masses.

LC-MS/MS is used to fragment ions and generate characteristic product ion spectra. researchgate.net This information is used to confirm the identity of known compounds and to elucidate the structures of unknown metabolites. In vitro metabolism studies, often conducted using liver microsomes or hepatocytes, aim to identify the metabolic pathways of a drug candidate. mdpi.com By incubating PCMo with these biological systems and analyzing the resulting mixture with LC-MS/MS, researchers can identify various metabolic products, such as hydroxylated or glucuronidated species. mdpi.com The identification of these metabolites is a critical step in understanding the potential biotransformation of the compound. researchgate.netmdpi.com

Table 2: Common in vitro Metabolic Reactions Identified by LC-MS Techniques

| Metabolic Reaction | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfation | Conjugation with a sulfate (B86663) group |

| Methylation | Addition of a methyl (-CH3) group |

| Cyclization | Formation of a ring structure |

This table lists common metabolic transformations that can be identified using advanced mass spectrometry techniques.

The data generated from these advanced analytical methods provide a detailed picture of the compound's purity, identity, and in vitro metabolic profile, which is essential for further research and development.

Theoretical Studies and Computational Chemistry Applications on Morpholine,4 1 Phenylcyclohexyl

Molecular Docking and Ligand-Protein Interaction Modeling with Relevant Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as Morpholine (B109124), 4-(1-phenylcyclohexyl)-, and its protein targets.

The primary pharmacological target for Morpholine, 4-(1-phenylcyclohexyl)- and other arylcyclohexylamines is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. researchgate.netnih.govdrugbank.com These compounds act as antagonists, binding to a site within the ion channel of the NMDA receptor, often referred to as the PCP binding site. researchgate.netnih.gov Molecular docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within this binding pocket.

Another significant target for this class of compounds is the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions. nih.govnih.govscispace.com Docking studies of Morpholine, 4-(1-phenylcyclohexyl)- and its analogs into the sigma-1 receptor can reveal key structural features that determine binding affinity and selectivity. nih.govresearchgate.net For instance, the interaction of the morpholine's nitrogen atom with specific amino acid residues like Glu172 in the sigma-1 receptor binding site is a critical determinant of binding. researchgate.net

The table below summarizes the key receptors targeted by Morpholine, 4-(1-phenylcyclohexyl)- and the types of interactions observed in molecular docking simulations.

| Receptor | Binding Site | Key Interactions |

| NMDA Receptor | PCP site within the ion channel | Hydrophobic interactions, potential hydrogen bonding with channel-lining residues |

| Sigma-1 Receptor | Ligand-binding pocket | Salt bridge with Glu172, hydrophobic contacts with residues like Met93, Leu95, and Leu105 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netresearchgate.netpensoft.net For Morpholine, 4-(1-phenylcyclohexyl)- and its analogs, QSAR studies are valuable for predicting their binding affinities and functional activities at various receptors based on their molecular descriptors.

These descriptors can be categorized into several types:

Electronic descriptors: such as atomic charges and dipole moments, which influence electrostatic interactions with the receptor. researchgate.net

Steric descriptors: like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within the binding site. researchgate.net

Hydrophobic descriptors: such as the partition coefficient (logP), which describes the lipophilicity of the compound and its ability to cross cell membranes. researchgate.net

Topological descriptors: which characterize the connectivity and branching of the molecule.

By developing robust QSAR models, researchers can screen virtual libraries of novel analogs of Morpholine, 4-(1-phenylcyclohexyl)- to identify candidates with desired pharmacological profiles, such as enhanced affinity for a specific receptor or improved selectivity. mdpi.comnih.gov These predictive models accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening.

For Morpholine, 4-(1-phenylcyclohexyl)-, a pharmacophore model would typically include features such as:

A hydrophobic aromatic ring (the phenyl group).

A hydrophobic cyclohexyl ring.

A hydrogen bond acceptor/donor feature (the nitrogen and oxygen atoms of the morpholine ring).

By defining the spatial relationships between these features, a pharmacophore model can effectively capture the key elements required for binding to receptors like the NMDA and sigma-1 receptors. Virtual screening using such a model can lead to the discovery of novel chemical scaffolds that mimic the active conformation of Morpholine, 4-(1-phenylcyclohexyl)- and may possess similar or improved pharmacological properties. This approach is particularly useful for identifying structurally diverse compounds that may not be obvious from traditional chemical synthesis approaches.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. wikipedia.org DFT calculations provide valuable insights into the electronic properties of Morpholine, 4-(1-phenylcyclohexyl)-, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. youtube.comnih.gov

These electronic parameters are crucial for understanding the molecule's reactivity and its interactions with biological targets. nih.govacs.org For example, the HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule. A smaller gap generally indicates a more reactive species. The molecular electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, which are important for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding. rsc.org

DFT calculations can also be used to determine the optimized geometry of the molecule and to analyze its vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the structure. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like Morpholine, 4-(1-phenylcyclohexyl)-. nih.gov

The flexibility of the cyclohexyl and morpholine rings, as well as the rotation around the single bonds connecting the different moieties, gives rise to a variety of possible conformations. nih.govnih.gov MD simulations can explore these different conformations and determine their relative energies and probabilities of occurrence. mdpi.com This information is critical for understanding how the molecule adapts its shape to fit into a receptor's binding site.

Furthermore, MD simulations of the ligand-protein complex can reveal the dynamic nature of their interactions. nih.gov They can show how the ligand and the protein adjust their conformations upon binding and can help to identify key residues that are important for stabilizing the complex. These simulations provide a more realistic picture of the binding process than static docking models and can help to explain the molecular basis for ligand affinity and efficacy. nih.gov

Morpholine,4 1 Phenylcyclohexyl As a Research Tool and Probe in Chemical Biology

Development of Labeled Probes for Receptor Mapping and Visualization

The mapping and visualization of neuroreceptors in the central nervous system are fundamental to understanding their physiological and pathological roles. Labeled ligands, which bind with high affinity and specificity to a target receptor, are indispensable tools for this purpose. The principle has been well-established with analogs of Phencyclidine (PCP), such as the radiolabeled derivative N-[1-(2-thienyl)cyclohexyl]-piperidine ([3H]TCP), which is used to label the NMDA receptor's ion channel. iaea.orgnih.gov

While radiolabeling is a powerful technique, fluorescently labeled probes represent an alternative for receptor visualization. nih.gov For instance, fluorescent ligands have been developed for the PCP-binding site within the NMDA receptor's transmembrane domain, allowing for real-time monitoring of ligand-receptor interactions. nih.gov

Given that Morpholine (B109124),4-(1-phenylcyclohexyl)- is a potent NMDA receptor antagonist, it is an ideal candidate for development into a labeled probe. By synthesizing tritiated or fluorescently tagged versions of the molecule, researchers can create novel tools to:

Perform detailed autoradiographic mapping of the NMDA receptor's PCP binding site.

Visualize receptor distribution and density in various brain regions.

Investigate changes in receptor expression associated with neurological disorders.

Use in In Vitro Assay Development for Target Identification and Validation

In vitro assays are crucial for identifying the molecular targets of a compound and quantifying its interaction with those targets. Morpholine,4-(1-phenylcyclohexyl)- is frequently utilized in such assays to validate its binding site and to screen for novel, related compounds. researchgate.netnih.gov

The most common method is the competitive radioligand binding assay. nih.govresearchgate.net In this technique, a constant concentration of a radiolabeled ligand known to bind to the target (e.g., [3H]TCP for the PCP site) is incubated with a preparation of the target receptor (e.g., rat brain homogenates). iaea.orgresearchgate.net The displacement of the radioligand by increasing concentrations of an unlabeled competitor, such as Morpholine,4-(1-phenylcyclohexyl)-, is measured. This allows for the determination of the compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration required to inhibit 50% of the specific binding). researchgate.netnih.gov

Early pharmacological studies have established the binding affinity of Morpholine,4-(1-phenylcyclohexyl)-. These in vitro assays validate the NMDA receptor as a primary molecular target. Other assay formats, such as enzyme-linked immunosorbent assays (ELISA), have also been developed for the detection and quantification of arylcyclohexylamines, further expanding the toolkit for studying these compounds. nih.gov

Table 1: Comparative In Vitro Binding Affinities at the NMDA Receptor PCP Site

| Compound | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|

| Morpholine,4-(1-phenylcyclohexyl)- (PCM) | 12.3 nM (Ki) | |

| Phencyclidine (PCP) | 64.5 nM | researchgate.net |

| Methoxetamine (MXE) | High Affinity | researchgate.net |

| 3-MeO-PCP | High Affinity | researchgate.net |

| MK-801 | High Affinity | iaea.org |

This table presents data from various sources to illustrate the relative binding affinities. "High Affinity" is noted where specific values were not provided in the cited abstract but the compound was described as a high-affinity ligand.

Application in Mechanistic Studies of Neurotransmission at the Molecular Level

By acting as a specific antagonist, Morpholine,4-(1-phenylcyclohexyl)- serves as a valuable pharmacological tool to probe the molecular mechanisms of NMDA receptor-mediated neurotransmission. umich.edu Its primary mechanism of action is the non-competitive blockade of the NMDA receptor's ion channel. umich.edumdpi.com It binds to a site within the channel pore, physically obstructing the flow of cations like calcium (Ca2+) and sodium (Na+), thereby preventing neuronal depolarization. nih.govmdpi.com

This action allows researchers to study the downstream consequences of NMDA receptor inhibition. For example, studies using the parent compound PCP on PC12 cells (a cell line derived from a rat pheochromocytoma) have demonstrated the critical role of NMDA receptor function in neuronal development. In these studies, PCP was shown to inhibit nerve growth factor (NGF)-induced neuronal differentiation in a dose-dependent manner. nih.gov This research indicated that NMDA receptor function is significantly stimulated during neuronal differentiation and that blocking this activity can suppress neuronal outgrowth and reduce the production of biogenic amines like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). nih.gov

Furthermore, arylcyclohexylamines are used to model the molecular changes associated with NMDA receptor hypofunction, a state implicated in certain neurological and psychiatric conditions. mdpi.com Chronic administration of NMDA antagonists like PCP in animal models can lead to changes in glutamatergic activity and, in some cases, apoptosis (programmed cell death) in specific brain regions. mdpi.com

Interdisciplinary Perspectives and Future Research Directions for Morpholine,4 1 Phenylcyclohexyl

Emerging Synthetic Routes and Green Chemistry Approaches for Sustainable Production

The synthesis of morpholine-containing compounds, including Morpholine (B109124), 4-(1-phenylcyclohexyl)-, is an area of active research, with a growing emphasis on green chemistry principles. Traditional methods for creating the morpholine ring often involve harsh reagents and produce significant waste. However, recent advancements are paving the way for more sustainable and efficient synthetic protocols.

One promising approach involves the use of ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines. nih.gov This method is notable for its high yields and the use of inexpensive reagents in a redox-neutral process. nih.gov It allows for the selective monoalkylation of primary amines, a key step in forming the morpholine structure. nih.gov This technique has been successfully applied to the synthesis of a variety of morpholine derivatives, demonstrating its potential for large-scale and environmentally friendly production. nih.gov

Another avenue for sustainable synthesis is the development of solvent-free reaction conditions. A patented method for synthesizing 4-cyclohexyl morpholine, a related compound, highlights the advantages of eliminating solvents. google.com This process, which involves the catalytic amination of diethylene glycol and cyclohexylamine (B46788) over a fixed-bed catalyst, results in a cleaner reaction with reduced pollution and simplified product purification. google.com Such solvent-free approaches not only minimize environmental impact but also often lead to higher raw material utilization and lower production costs. google.com

Microwave-assisted synthesis has also emerged as a valuable tool for producing arylcyclohexylamines like Morpholine, 4-(1-phenylcyclohexyl)-. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

These emerging synthetic strategies underscore a shift towards more ecologically and economically viable methods for producing morpholine-containing compounds, ensuring their continued availability for research and potential therapeutic applications.

Novel Pharmacological Target Identification within CNS Research

The morpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.govresearchgate.net This versatility makes morpholine-containing compounds, such as Morpholine, 4-(1-phenylcyclohexyl)-, promising candidates for central nervous system (CNS) drug discovery. nih.govnih.gov The unique physicochemical properties of the morpholine ring, including its pKa and flexible conformation, contribute to improved solubility and the ability to cross the blood-brain barrier. nih.govnih.gov

Within the CNS, morpholine derivatives have been shown to modulate a variety of targets, including:

Receptors involved in mood disorders and pain: The arylcyclohexylamine structure of Morpholine, 4-(1-phenylcyclohexyl)- positions it as an antagonist of the NMDA receptor. This activity is a key feature of its analgesic effects, which have been demonstrated in animal models of both acute and chronic pain. nih.gov

Enzymes and receptors in neurodegenerative diseases: Research is exploring the potential of morpholine derivatives in treating conditions like Alzheimer's and Parkinson's disease. nih.gov Their ability to interact with various neurotransmitter systems suggests broader applications in psychiatric medicine.

Enzymes involved in CNS tumors: Kinases such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are significant targets in the treatment of brain cancers. nih.gov The morpholine moiety is a key component in inhibitors designed to target these pathways. nih.gov

The identification of novel pharmacological targets for Morpholine, 4-(1-phenylcyclohexyl)- and related compounds is an ongoing effort. Its established activity at the NMDA receptor provides a foundation for exploring its effects on other ion channels and receptor systems within the brain. The structural similarity to other psychoactive arylcyclohexylamines suggests that it may interact with a range of targets, offering potential for the development of new therapies for a variety of neurological and psychiatric disorders.

Advanced Computational Modeling Integration for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict the properties and activities of chemical compounds before they are synthesized. mdpi.com For a molecule like Morpholine, 4-(1-phenylcyclohexyl)-, computational approaches can provide valuable insights into its behavior and guide the design of new, more effective analogs.

Table 1: Computational Approaches in Drug Discovery

| Modeling Technique | Application | Relevance to Morpholine, 4-(1-phenylcyclohexyl)- |

| Molecular Docking | Predicts the binding orientation of a small molecule to a target protein. | Can be used to model the interaction of Morpholine, 4-(1-phenylcyclohexyl)- with the NMDA receptor and other potential targets, helping to explain its pharmacological activity. |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. nih.gov | Can be used to design new morpholine derivatives with enhanced affinity and selectivity for specific CNS targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Can be used to predict the analgesic potency or other pharmacological properties of new analogs of Morpholine, 4-(1-phenylcyclohexyl)- based on their structural modifications. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | Can be used to assess the drug-like properties of Morpholine, 4-(1-phenylcyclohexyl)- and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov |

The application of these computational models can accelerate the research and development process for Morpholine, 4-(1-phenylcyclohexyl)- and related compounds. By simulating their interactions with biological targets and predicting their behavior in the body, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, computational models can help to elucidate the complex structure-activity relationships that govern the pharmacological effects of these molecules. researchgate.net

Integration with Systems Biology Approaches (in vitro/computational)

Systems biology offers a holistic perspective on understanding the effects of a drug on a biological system by integrating experimental data with computational models. For Morpholine, 4-(1-phenylcyclohexyl)-, a systems biology approach would involve combining in vitro experimental data with computational analyses to build a comprehensive picture of its mechanism of action and its effects on cellular networks.

In an in vitro setting, high-throughput screening assays could be used to test the activity of Morpholine, 4-(1-phenylcyclohexyl)- against a wide range of biological targets, such as receptors, enzymes, and ion channels. The data generated from these assays, including dose-response curves and binding affinities, would then be fed into computational models.

These computational models could include network-based approaches to identify the cellular pathways that are most affected by the compound. By mapping the known and predicted targets of Morpholine, 4-(1-phenylcyclohexyl)- onto protein-protein interaction networks, researchers can visualize the broader biological context of its activity. This can help to identify potential off-target effects and to generate new hypotheses about its therapeutic potential.

Methodological Innovations in Chemical Characterization and Analytical Techniques

The accurate characterization of Morpholine, 4-(1-phenylcyclohexyl)- and its analogs is essential for both research and forensic purposes. A variety of analytical techniques are employed to confirm the structure and purity of these compounds.

Table 2: Analytical Techniques for the Characterization of Morpholine, 4-(1-phenylcyclohexyl)-

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, and can be used to identify fragment ions that are characteristic of the molecule's structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile compounds in a mixture. It is commonly used in forensic analysis to detect and quantify arylcyclohexylamines in biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Similar to GC-MS, but suitable for non-volatile and thermally labile compounds. It is a versatile technique for the analysis of a wide range of drugs and their metabolites. |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the molecule in its crystalline form. This information is invaluable for understanding its conformation and intermolecular interactions. |

Innovations in these analytical techniques, such as the development of more sensitive detectors and higher-resolution instruments, are continually improving the ability to characterize compounds like Morpholine, 4-(1-phenylcyclohexyl)-. For example, advances in mass spectrometry have enabled the identification of novel psychoactive substances even at very low concentrations. Furthermore, the development of new chromatographic methods, including chiral separation techniques, allows for the separation and analysis of different stereoisomers of a compound, which can have distinct pharmacological properties. researchgate.net These methodological advancements are crucial for ensuring the quality and safety of these compounds in research settings and for monitoring their presence in cases of illicit use.

Investigation of Morpholine, 4-(1-phenylcyclohexyl)- within Broader Morpholine Scaffold Research in Medicinal Chemistry

The study of Morpholine, 4-(1-phenylcyclohexyl)- is situated within the broader and highly significant field of morpholine scaffold research in medicinal chemistry. The morpholine ring is considered a "privileged" scaffold due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net Its utility stems from several advantageous properties it imparts to a molecule.

The morpholine moiety can enhance the potency of a compound through direct molecular interactions with target proteins, such as kinases. e3s-conferences.org It can also serve as a versatile synthetic building block that is readily incorporated into molecules. nih.govnih.gov Furthermore, the presence of a morpholine ring often improves the pharmacokinetic profile of a drug, including its solubility and metabolic stability. nih.gov